Cas no 2680876-02-0 (4-Chloro-2-acetamidopyrimidine-5-carboxylic acid)

4-Chloro-2-acetamidopyrimidine-5-carboxylic acid is a versatile pyrimidine derivative with significant applications in pharmaceutical and organic synthesis. Its structure features a chloro substituent at the 4-position and an acetamido group at the 2-position, enhancing its reactivity as an intermediate for further functionalization. The carboxylic acid moiety at the 5-position allows for additional derivatization, making it valuable in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). This compound is particularly useful in medicinal chemistry for designing nucleoside analogs and enzyme inhibitors. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its sensitivity to moisture and light.
4-Chloro-2-acetamidopyrimidine-5-carboxylic acid structure
2680876-02-0 structure
Product name:4-Chloro-2-acetamidopyrimidine-5-carboxylic acid
CAS No:2680876-02-0
MF:C7H6ClN3O3
MW:215.593840122223
CID:5826109
PubChem ID:165942108

4-Chloro-2-acetamidopyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680876-02-0
    • 4-chloro-2-acetamidopyrimidine-5-carboxylic acid
    • EN300-7465445
    • 4-Chloro-2-acetamidopyrimidine-5-carboxylic acid
    • Inchi: 1S/C7H6ClN3O3/c1-3(12)10-7-9-2-4(6(13)14)5(8)11-7/h2H,1H3,(H,13,14)(H,9,10,11,12)
    • InChI Key: VOAHPWSAOCKHTD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=NC(=N1)NC(C)=O

Computed Properties

  • Exact Mass: 215.0097688g/mol
  • Monoisotopic Mass: 215.0097688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 92.2Ų

4-Chloro-2-acetamidopyrimidine-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7465445-0.5g
4-chloro-2-acetamidopyrimidine-5-carboxylic acid
2680876-02-0 95.0%
0.5g
$520.0 2025-03-11
Enamine
EN300-7465445-2.5g
4-chloro-2-acetamidopyrimidine-5-carboxylic acid
2680876-02-0 95.0%
2.5g
$1063.0 2025-03-11
Enamine
EN300-7465445-5.0g
4-chloro-2-acetamidopyrimidine-5-carboxylic acid
2680876-02-0 95.0%
5.0g
$1572.0 2025-03-11
Enamine
EN300-7465445-10.0g
4-chloro-2-acetamidopyrimidine-5-carboxylic acid
2680876-02-0 95.0%
10.0g
$2331.0 2025-03-11
Enamine
EN300-7465445-0.25g
4-chloro-2-acetamidopyrimidine-5-carboxylic acid
2680876-02-0 95.0%
0.25g
$498.0 2025-03-11
Enamine
EN300-7465445-0.05g
4-chloro-2-acetamidopyrimidine-5-carboxylic acid
2680876-02-0 95.0%
0.05g
$455.0 2025-03-11
Enamine
EN300-7465445-0.1g
4-chloro-2-acetamidopyrimidine-5-carboxylic acid
2680876-02-0 95.0%
0.1g
$476.0 2025-03-11
Enamine
EN300-7465445-1.0g
4-chloro-2-acetamidopyrimidine-5-carboxylic acid
2680876-02-0 95.0%
1.0g
$541.0 2025-03-11

Additional information on 4-Chloro-2-acetamidopyrimidine-5-carboxylic acid

Recent Advances in the Study of 4-Chloro-2-acetamidopyrimidine-5-carboxylic Acid (CAS: 2680876-02-0)

4-Chloro-2-acetamidopyrimidine-5-carboxylic acid (CAS: 2680876-02-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a building block for the development of novel therapeutic agents, including kinase inhibitors and antiviral drugs. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.

One of the most significant advancements in the study of 4-Chloro-2-acetamidopyrimidine-5-carboxylic acid is its role in the synthesis of pyrimidine-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several tyrosine kinases, which are implicated in various cancers. The study utilized a combination of molecular docking and in vitro assays to elucidate the structure-activity relationship (SAR) of these derivatives, providing valuable insights for future drug design.

In addition to its applications in oncology, 4-Chloro-2-acetamidopyrimidine-5-carboxylic acid has also been investigated for its potential in antiviral therapy. A recent preprint on bioRxiv reported that certain analogs of this compound show promising activity against RNA viruses, including SARS-CoV-2. The researchers employed a high-throughput screening approach to identify the most effective analogs, followed by mechanistic studies to understand their mode of action. These findings open new avenues for the development of broad-spectrum antiviral agents.

The synthetic versatility of 4-Chloro-2-acetamidopyrimidine-5-carboxylic acid has been further explored in a 2022 article in Organic Letters. The authors described a novel, scalable method for the preparation of this compound, which offers improved yield and purity compared to traditional routes. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical considerations.

Despite these promising developments, challenges remain in the optimization of 4-Chloro-2-acetamidopyrimidine-5-carboxylic acid derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further research. Collaborative efforts between academia and industry will be essential to overcome these hurdles and translate these findings into viable therapeutic options.

In conclusion, 4-Chloro-2-acetamidopyrimidine-5-carboxylic acid (CAS: 2680876-02-0) continues to be a compound of significant interest in the field of medicinal chemistry. Its diverse applications in drug discovery, coupled with recent advancements in synthetic methodologies, underscore its potential as a valuable tool for the development of next-generation therapeutics. Future studies should focus on refining its derivatives and exploring new biological targets to fully realize its therapeutic potential.

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